molecular formula C23H29N3O2 B11412392 2-methyl-N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide

2-methyl-N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide

Cat. No.: B11412392
M. Wt: 379.5 g/mol
InChI Key: WTXNSWWFFBHMDZ-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with a unique structure that combines a benzodiazole core with a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative. The phenoxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the 2-methylpropanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(2-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the benzodiazole core can produce dihydrobenzodiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzodiazole core may interact with enzymes or receptors involved in oxidative stress or inflammation, while the phenoxypropyl group may modulate these interactions through steric or electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N-(2-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE: can be compared to other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of 2-METHYL-N-(2-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE lies in its combination of a benzodiazole core with a phenoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-methyl-N-[2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C23H29N3O2/c1-17(2)23(27)24-14-13-22-25-19-10-5-6-11-20(19)26(22)15-8-16-28-21-12-7-4-9-18(21)3/h4-7,9-12,17H,8,13-16H2,1-3H3,(H,24,27)

InChI Key

WTXNSWWFFBHMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C

Origin of Product

United States

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